2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene is an organic compound with a complex structure, featuring a benzene ring substituted with chloro, fluoro, sulfonyloxy, and methoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the electrophilic aromatic substitution of a benzene derivative, followed by the introduction of the sulfonyloxy and methoxyethyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Hydrolysis: The sulfonyloxy group is susceptible to hydrolysis, especially under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonyloxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups into the benzene ring.
Scientific Research Applications
2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways in diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research and can vary based on the compound’s derivatives and modifications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-fluorosulfonyloxybenzene
- 4-(2-Methoxyethyl)benzene
- 2-Chloro-4-(2-methoxyethyl)benzene
Uniqueness
2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both chloro and fluoro groups, along with the sulfonyloxy and methoxyethyl groups, allows for a wide range of chemical modifications and applications that are not possible with simpler benzene derivatives.
Properties
IUPAC Name |
2-chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO4S/c1-14-5-4-7-2-3-9(8(10)6-7)15-16(11,12)13/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXOWGPXFYLSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=C(C=C1)OS(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.